molecular formula C22H23N3O5S B11081096 Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxopropan-2-yl)carbamate

Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxopropan-2-yl)carbamate

Cat. No.: B11081096
M. Wt: 441.5 g/mol
InChI Key: IZCOFTIKEGEBBL-UHFFFAOYSA-N
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Description

BENZYL N-[1-METHYL-2-({5-[(METHYLAMINO)SULFONYL]-1-NAPHTHYL}AMINO)-2-OXOETHYL]CARBAMATE is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical research. This particular compound is notable for its unique structure, which includes a benzyl group, a naphthyl group, and a methylaminosulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL N-[1-METHYL-2-({5-[(METHYLAMINO)SULFONYL]-1-NAPHTHYL}AMINO)-2-OXOETHYL]CARBAMATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the naphthylamine derivative, followed by the introduction of the methylaminosulfonyl group. The final step involves the coupling of the benzyl group with the carbamate moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

BENZYL N-[1-METHYL-2-({5-[(METHYLAMINO)SULFONYL]-1-NAPHTHYL}AMINO)-2-OXOETHYL]CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

BENZYL N-[1-METHYL-2-({5-[(METHYLAMINO)SULFONYL]-1-NAPHTHYL}AMINO)-2-OXOETHYL]CARBAMATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BENZYL N-[1-METHYL-2-({5-[(METHYLAMINO)SULFONYL]-1-NAPHTHYL}AMINO)-2-OXOETHYL]CARBAMATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZYL N-[1-METHYL-2-({5-[(METHYLAMINO)SULFONYL]-1-NAPHTHYL}AMINO)-2-OXOETHYL]CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

benzyl N-[1-[[5-(methylsulfamoyl)naphthalen-1-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C22H23N3O5S/c1-15(24-22(27)30-14-16-8-4-3-5-9-16)21(26)25-19-12-6-11-18-17(19)10-7-13-20(18)31(28,29)23-2/h3-13,15,23H,14H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

IZCOFTIKEGEBBL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)NC)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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